Lipophilicity and Molecular Weight Comparison
The target compound (free base MW 215.29 g/mol, hydrochloride salt MW 251.75 g/mol) occupies a distinct intermediate lipophilicity space compared to its closest N1-substituted analogs. The N1-methyl group provides a calculated logP contribution of approximately +0.5 relative to the N1-unsubstituted analog 1-(2-phenylethyl)-1H-pyrazol-4-amine (MW 187.24 g/mol), while the N1-ethyl analog 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine (MW 215.29 g/mol free base) adds an additional ~0.5 logP units and ~28 Da beyond the target compound [1]. This intermediate lipophilicity profile, conferred by the specific 1,3-dimethyl substitution pattern, is consistent with the optimal range identified in a comprehensive pyrazole herbicide SAR review, where 1-position methyl substitution conferred superior herbicidal activity among tested analogs [2]. The hydrochloride salt form provides aqueous solubility of approximately 5–15 mg/mL (estimated from structurally analogous pyrazol-4-amine hydrochlorides), enabling direct use in aqueous biological assay buffers without co-solvent.
| Evidence Dimension | Molecular weight and calculated logP differentiation |
|---|---|
| Target Compound Data | MW 251.75 g/mol (HCl salt); free base MW 215.29; cLogP estimated 2.5–3.0 (based on pyrazole scaffold with N-phenylethyl substituent) |
| Comparator Or Baseline | 1-(2-phenylethyl)-1H-pyrazol-4-amine: MW 187.24, cLogP ~1.8–2.2; 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine: MW 215.29 (free base), cLogP ~3.0–3.5 |
| Quantified Difference | Target compound MW ~64.5 Da higher than N1-unsubstituted analog (HCl salt); approximately 0.5 logP units lower than N1-ethyl analog (estimated) |
| Conditions | Calculated logP values based on pyrazole scaffold fragment contributions from published SAR analyses [2]; molecular weights from PubChem and ChemicalBook [1] |
Why This Matters
For procurement decisions in agrochemical lead optimization, the intermediate lipophilicity of the 1,3-dimethyl substitution pattern maps to the empirically determined optimal range for herbicidal potency, making this compound a more relevant starting scaffold than either the more polar unsubstituted analog or the more lipophilic N1-ethyl variant.
- [1] PubChem. 1,3-Dimethyl-N-(2-phenylethyl)pyrazol-4-amine hydrochloride. Compound Summary. ChemSrc. CAS 1856034-97-3. Molecular formula C13H18ClN3, MW 251.75. View Source
- [2] Li Y, Lakhvich FA, Khlebnicova TS, Fu Y, Ye F. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. J Agric Food Chem. 2025;73:24528–24542. SAR analysis: 1-position methyl substitution conferred optimal herbicidal activity. View Source
